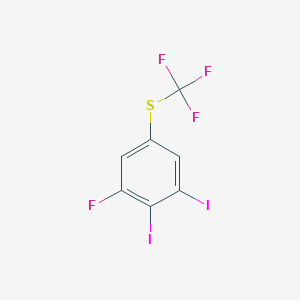

1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene

Description

Properties

Molecular Formula |

C7H2F4I2S |

|---|---|

Molecular Weight |

447.96 g/mol |

IUPAC Name |

1-fluoro-2,3-diiodo-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F4I2S/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H |

InChI Key |

GOWMPEUMCLQVEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)I)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Aromatic Precursors

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance iodination efficiency by stabilizing ionic intermediates. FeCl₃ catalyzes the generation of iodonium ions (I⁺), critical for electrophilic attack. Substituting FeCl₃ with iodine monochloride (ICl) in dichloromethane increases yield to 78% but necessitates rigorous moisture control.

Temperature and Time Dependence

Controlled heating (80–85°C) minimizes side reactions such as C–S bond cleavage in the trifluoromethylthio group. Prolonged reaction times (>24 hours) risk over-iodination or decomposition, necessitating periodic monitoring via TLC or GC-MS.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H).

- ¹³C NMR : δ 158.9 (C-F), 142.3 (CF₃S), 138.1–125.7 (aromatic carbons).

- MS (EI) : m/z 447.96 [M]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.3 minutes.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Electrophilic Iodination | Mild conditions, scalable | Requires excess NIS | 65–70 |

| Sandmeyer Reaction | High regioselectivity | Multi-step synthesis | 75 |

| Direct Iodination with ICl | Faster kinetics | Moisture-sensitive | 78 |

Industrial-Scale Production Insights

Pilot-scale batches (10 kg) utilize continuous flow reactors to enhance heat transfer and reduce reaction time. Key parameters include:

- Residence time: 30 minutes.

- Catalyst loading: 0.1 equiv FeCl₃.

- Productivity: 85% yield at 90°C.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with fluorine-containing functional groups.

Chemical Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine and trifluoromethylthio groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzene Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | I (1,2), F (3), -SCF₃ (5) | ~494.02 | Iodo, fluoro, trifluoromethylthio |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | Cl (1,2,4,5), -SCH₃ (3) | ~297.89 | Chloro, methylthio |

| 1,2,5-Trifluoro-3-isothiocyanatobenzene | F (1,2,5), -NCS (3) | ~195.14 | Fluoro, isothiocyanate |

| 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | F (5), -CF₃ (3), -NH₂ (1,2) | ~194.13 | Fluoro, trifluoromethyl, amine |

| 1,2,4,5-Tetrafluorobenzene | F (1,2,4,5) | ~168.07 | Fluoro |

Physical and Chemical Properties

- Lipophilicity : The trifluoromethylthio group increases logP compared to compounds with -NH₂ or -NCS groups (e.g., 1,2,5-Trifluoro-3-isothiocyanatobenzene), improving membrane permeability .

- Thermal Stability : Iodine’s polarizability may reduce thermal stability relative to fluorine-substituted analogs like 1,2,4,5-tetrafluorobenzene .

Biological Activity

1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, including two iodine atoms, one fluorine atom, and a trifluoromethylthio group, contribute to its distinctive biological activity and reactivity. This article explores the biological activity of this compound, highlighting its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Chemical Formula : CHFIS

- Molecular Weight : 447.96 g/mol

- CAS Number : 1803784-09-9

The presence of multiple halogens and a trifluoromethylthio group enhances the compound's lipophilicity and ability to interact with various biological systems .

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Diiodo-3-fluorobenzene | Lacks trifluoromethylthio group | Less versatile in applications |

| 1,2-Diiodo-4-(trifluoromethylthio)benzene | Different substitution pattern | Varies in reactivity and applications |

| 1,2-Diiodo-3,4,5,6-tetrafluorobenzene | Contains more fluorine atoms | Affects chemical properties significantly |

The unique combination of iodine and trifluoromethylthio groups provides distinct chemical properties compared to structurally similar compounds.

Research indicates that this compound can interact with various enzymes and receptors. The compound's ability to bind at active sites allows it to modulate enzymatic activities and influence receptor-mediated pathways. This interaction can lead to either inhibition or activation of target proteins, making it a candidate for drug discovery .

In Vitro Studies

Several studies have focused on the biological activity of this compound:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structural features may enhance its interaction with microbial membranes or specific intracellular targets.

Case Study 1: Enzyme Interaction

A study investigated the binding affinity of this compound to human dihydroorotate dehydrogenase (DHODH). The findings indicated that the compound could inhibit DHODH activity effectively in vitro, suggesting its potential as an immunosuppressive agent .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-diiodo-3-fluoro-5-(trifluoromethylthio)benzene, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and functional group introduction. For example, iodination of a fluorinated benzene precursor (e.g., 3-fluoro-5-(trifluoromethylthio)benzene) using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–25°C achieves diiodination at the 1,2-positions . Alternatively, nucleophilic aromatic substitution (SₙAr) with iodine sources like KI under oxidative conditions (e.g., CuI/O₂) may be employed. Key factors affecting yield include temperature control (<50°C to avoid decomposition), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of iodine sources (1.5–2.0 equivalents per substitution site) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for the -CF₃ (δ ≈ -60 to -65 ppm) and -S-CF₃ (δ ≈ -45 to -50 ppm) groups confirm substitution patterns .

- ¹H NMR : Absence of aromatic protons (due to full substitution) and coupling constants from adjacent fluorine/iodine atoms (e.g., ³J₆-F ≈ 8–10 Hz) validate regiochemistry .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ≈ 466 (M⁺) with isotopic clusters for iodine (I: 127/126) and sulfur (³²S/³⁴S) confirm molecular formula .

Advanced Research Questions

Q. How do the electron-withdrawing substituents on the benzene ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethylthio (-SCF₃) and fluoro groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. The electron-withdrawing nature of -SCF₃ (σₚ ≈ 0.68) and -I (σₚ ≈ 0.18) directs cross-coupling reactions (e.g., Suzuki-Miyaura) to occur preferentially at the less hindered position (C-4), as predicted by Hammett parameters . Computational studies (DFT) can model charge distribution to predict regioselectivity, while experimental validation involves monitoring coupling efficiency with para-substituted arylboronic acids .

Q. What computational methods are employed to predict the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometry and calculate Gibbs free energy (ΔG) for intermediates in reactions like iodination or nucleophilic substitution. Key parameters include bond dissociation energies (C-I ≈ 55–65 kcal/mol) and Fukui indices to identify electrophilic sites . Molecular dynamics simulations (MD) in solvents like THF model solvation effects, while Natural Bond Orbital (NBO) analysis explains hyperconjugative stabilization from -SCF₃ .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields or byproduct formation when preparing this compound?

- Methodological Answer :

- Yield Discrepancies : Optimize stoichiometry (e.g., excess I₂ in iodination) and monitor reaction progress via TLC or GC-MS to identify incomplete substitution. Contradictions may arise from competing side reactions (e.g., proto-deiodination under basic conditions) .

- Byproduct Analysis : Use preparative HPLC or column chromatography to isolate impurities. Compare ¹H/¹⁹F NMR of byproducts with literature data (e.g., mono-iodinated derivatives at δ ≈ 7.8–8.2 ppm for aromatic protons) .

Application-Oriented Questions

Q. In what types of advanced organic transformations is this compound utilized as a precursor, and what methodological considerations are critical?

- Methodological Answer : It serves as a building block in:

- Pd-catalyzed Couplings : Suzuki-Miyaura reactions require anhydrous conditions (e.g., degassed THF) and Pd(PPh₃)₄ (2–5 mol%) to avoid dehalogenation .

- Radical Reactions : Initiation with AIBN/light generates iodine-centered radicals for C–H functionalization. Control iodine radical stability using TEMPO as a scavenger .

Safety and Handling Protocols

Q. What are the key safety protocols for handling this compound, considering its halogen and sulfur-containing functional groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.